Orientalide

Description

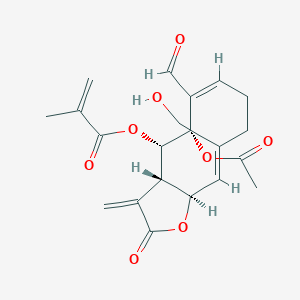

Orientalide (CAS: 72704-05-3; C₂₁H₂₄O₈; MW: 404.415) is a non-crystalline diterpenoid compound isolated from Siegesbeckia orientalis (Xixiancao), a plant widely used in traditional Chinese medicine (TCM) for treating rheumatism, inflammation, and neurological disorders . It is a key component in formulations such as Tian Dan Tong Luo Pian and Shujin Huoluo Wan, where it contributes to "dispelling wind-dampness" and promoting blood circulation . Pharmacological studies highlight its role in modulating anti-inflammatory pathways, though its specific molecular targets remain under investigation .

Properties

Molecular Formula |

C21H24O8 |

|---|---|

Molecular Weight |

404.4 g/mol |

IUPAC Name |

[(3aS,4S,5S,6E,10Z,11aR)-5-acetyloxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C21H24O8/c1-11(2)20(25)29-19-17-12(3)21(26)28-16(17)8-14(9-22)6-5-7-15(10-23)18(19)27-13(4)24/h7-8,10,16-19,22H,1,3,5-6,9H2,2,4H3/b14-8-,15-7-/t16-,17+,18+,19+/m1/s1 |

InChI Key |

ICSRGCDFFKMLJW-AMVJFLEGSA-N |

Isomeric SMILES |

CC(=C)C(=O)O[C@H]1[C@@H]2[C@@H](/C=C(/CC/C=C(\[C@@H]1OC(=O)C)/C=O)\CO)OC(=O)C2=C |

Canonical SMILES |

CC(=C)C(=O)OC1C2C(C=C(CCC=C(C1OC(=O)C)C=O)CO)OC(=O)C2=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues from Siegesbeckia orientalis

Key Insights :

Bioactive Diterpenoids from Related Medicinal Plants

Key Insights :

- Oridonin exhibits potent cytotoxicity against cancer cells (e.g., gastric, liver cancers), unlike this compound, which focuses on anti-inflammatory applications .

- Orientalol A ’s specificity for bladder smooth muscle contrasts with this compound’s broader anti-rheumatic effects .

Pharmacological Activity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.